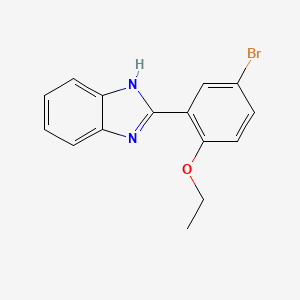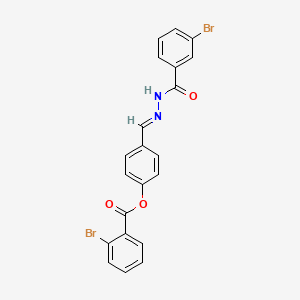![molecular formula C21H29FO3 B12004834 (8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)
(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-fluoro-11-hydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid hormone with the molecular formula C21H29FO3 and a molecular weight of 348.462 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .
Métodos De Preparación
The synthesis of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves multiple steps, typically starting from a suitable steroid precursor. The synthetic route often includes fluorination at the 21st position and hydroxylation at the 11th position. Reaction conditions may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylation reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2)
Análisis De Reacciones Químicas
21-fluoro-11-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various hydroxylated, fluorinated, or oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
21-fluoro-11-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Employed in studies investigating the role of corticosteroids in cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs for treating conditions like asthma, rheumatoid arthritis, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .
Comparación Con Compuestos Similares
21-fluoro-11-hydroxypregn-4-ene-3,20-dione can be compared with other corticosteroids such as:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom at the 21st position.
Prednisolone: A synthetic corticosteroid with a hydroxyl group at the 11th position but differs in the absence of fluorine at the 21st position.
The uniqueness of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids.
Propiedades
Fórmula molecular |
C21H29FO3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,24H,3-8,10-11H2,1-2H3 |
Clave InChI |
UXQRVGWQURFJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CF)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)


![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12004806.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
